Lipophilicity Advantage Over Unsubstituted 1H-Benzimidazol-2-amine
N1-cyclobutyl substitution significantly increases calculated lipophilicity compared to the unsubstituted parent. 1H-benzimidazol-2-amine has a computed XLogP3 of 0.5-0.8, while 1-cyclobutyl-1H-1,3-benzodiazol-2-amine has an XLogP3 of 1.8 [1][2]. This represents an approximate 10-fold increase in predicted octanol-water partition coefficient, which can improve membrane permeability and target binding in a medicinal chemistry context without substantially increasing molecular weight.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1H-benzimidazol-2-amine: XLogP3 ≈ 0.5-0.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.3 (approx. 10-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Optimized lipophilicity within a lead-like range (XLogP ≤ 3) is a critical parameter for medicinal chemists selecting building blocks, as it directly influences a compound's permeability, solubility, and off-target binding potential.
- [1] PubChem. PubChem Compound Summary for CID 186013, 1H-benzimidazol-2-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. PubChem Compound Summary for CID 62415972, 1-cyclobutyl-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. View Source
